molecular formula C22H19N3O6 B5416319 N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]

N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]

Cat. No. B5416319
M. Wt: 421.4 g/mol
InChI Key: HOKVZBUGMQEHAA-HZOWPXDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide], also known as NFA, is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. NFA is a fluorescent probe that can be used to detect the presence of specific proteins and enzymes in biological systems.

Scientific Research Applications

N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has been extensively used in scientific research as a fluorescent probe for the detection of specific proteins and enzymes. It has been used to detect the presence of proteases, kinases, and phosphatases in biological systems. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has also been used to study the activity of enzymes involved in the metabolism of drugs and toxins.

Mechanism of Action

The mechanism of action of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] involves the interaction of the molecule with specific proteins and enzymes in biological systems. The molecule contains a nitro group that can be reduced to an amino group in the presence of certain enzymes. This reduction leads to a change in the fluorescence properties of the molecule, which can be used to detect the presence and activity of the enzyme.
Biochemical and Physiological Effects
N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the activity of enzymes or alter the metabolism of drugs and toxins. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] has also been shown to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in lab experiments include its high sensitivity and specificity for the detection of specific proteins and enzymes. It is also easy to use and can be applied to a wide range of biological systems. The limitations of using N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] include its limited stability in aqueous solutions and its sensitivity to pH and temperature changes.

Future Directions

There are several future directions for the use of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in scientific research. One direction is the development of new fluorescent probes based on the structure of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]. These probes could be designed to detect specific enzymes and proteins with higher sensitivity and specificity. Another direction is the application of N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] in the development of new drugs and therapies for the treatment of diseases. N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] could be used to screen for compounds that target specific enzymes and proteins involved in disease processes. Overall, N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] is a promising tool for scientific research with many potential applications in the future.

Synthesis Methods

N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide] can be synthesized using a simple one-pot reaction between 4-nitrophthalic anhydride and 5-methyl-2-furfurylamine. The reaction is carried out in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The product is obtained in high yield and purity and can be easily purified using column chromatography.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-[3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-nitrophenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c1-14-3-6-17(30-14)8-11-21(26)23-16-5-10-20(25(28)29)19(13-16)24-22(27)12-9-18-7-4-15(2)31-18/h3-13H,1-2H3,(H,23,26)(H,24,27)/b11-8+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKVZBUGMQEHAA-HZOWPXDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C=CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)/C=C/C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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